molecular formula C16H22N2O3S B14592588 3,5-Dimethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide CAS No. 61298-79-1

3,5-Dimethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide

Katalognummer: B14592588
CAS-Nummer: 61298-79-1
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: NUDHZULLAXZUOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five methylene bridges and one amine bridge. This compound is characterized by the presence of a piperidine ring substituted with dimethyl groups at positions 3 and 5, a phenylethenesulfonyl group, and a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Vorbereitungsmethoden

The synthesis of 3,5-Dimethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide involves multiple steps. One common method starts with the hydrogenation of 3,5-dimethylpyridine to produce 3,5-dimethylpiperidine . The next step involves the introduction of the phenylethenesulfonyl group through a sulfonylation reaction. Finally, the carboxamide group is introduced via an amidation reaction. Industrial production methods may involve similar steps but are optimized for large-scale production, often using catalysts and specific reaction conditions to increase yield and efficiency.

Analyse Chemischer Reaktionen

3,5-Dimethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3,5-Dimethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,5-Dimethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The phenylethenesulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. The piperidine ring can interact with receptors in the nervous system, affecting neurotransmission. The exact pathways and molecular targets are still under investigation, but these interactions contribute to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

3,5-Dimethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide can be compared with other piperidine derivatives such as:

The unique combination of functional groups in this compound makes it distinct from these similar compounds, providing it with unique chemical and biological properties.

Eigenschaften

CAS-Nummer

61298-79-1

Molekularformel

C16H22N2O3S

Molekulargewicht

322.4 g/mol

IUPAC-Name

3,5-dimethyl-N-(2-phenylethenylsulfonyl)piperidine-1-carboxamide

InChI

InChI=1S/C16H22N2O3S/c1-13-10-14(2)12-18(11-13)16(19)17-22(20,21)9-8-15-6-4-3-5-7-15/h3-9,13-14H,10-12H2,1-2H3,(H,17,19)

InChI-Schlüssel

NUDHZULLAXZUOD-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(CN(C1)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.